



# **Application Notes and Protocols: Combining DRP-104 with Immune Checkpoint Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-104 |           |
| Cat. No.:            | B12375025           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By inhibiting multiple glutamine-dependent metabolic pathways, DRP-104 exerts direct antitumor effects and robustly remodels the tumor immune microenvironment (TME).[1][3] Rapidly proliferating cancer cells are often highly dependent on glutamine, and its antagonism can lead to metabolic crisis and cell death.[3] Furthermore, glutamine deprivation in the TME can alleviate the immunosuppressive conditions that hinder effective anti-tumor immune responses.[1][4]

Preclinical studies have demonstrated that DRP-104, both as a monotherapy and in combination, can induce significant tumor growth inhibition.[1][3] Notably, its combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies has shown synergistic efficacy, leading to improved survival and durable cures in various cancer models.[1][2][3] This synergy is attributed to DRP-104's ability to enhance the infiltration and function of multiple immune cells, including T cells, NK cells, and M1-polarized macrophages, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). [1][5][6]

These application notes provide a summary of key preclinical data and detailed protocols for researchers investigating the combination of DRP-104 with immune checkpoint inhibitors.



## **Data Presentation**

Table 1: In Vivo Efficacy of DRP-104 as a Single Agent and in Combination with Anti-PD-1



| Tumor<br>Model            | Treatmen<br>t Group                            | Dose and<br>Schedule                                 | Tumor<br>Growth<br>Inhibition<br>(TGI) (%) | Median<br>Survival<br>(Days) | Long-<br>term<br>Cures/Tot<br>al Mice | Referenc<br>e |
|---------------------------|------------------------------------------------|------------------------------------------------------|--------------------------------------------|------------------------------|---------------------------------------|---------------|
| MC38<br>(Colon<br>Cancer) | Vehicle                                        | -                                                    | -                                          | 13                           | 0/10                                  | [1]           |
| DRP-104                   | 0.5 mg/kg,<br>s.c., q.d. 5<br>days on/2<br>off | 96                                                   | 31                                         | Not<br>Reported              | [1]                                   |               |
| DRP-104                   | 1.4 mg/kg,<br>s.c., q.d. 5<br>days on/2<br>off | 101                                                  | 38                                         | Not<br>Reported              | [1]                                   |               |
| Anti-PD-1                 | 100 μg,<br>i.p., q4d x<br>4 doses              | Significant                                          | Not<br>Reported                            | Not<br>Reported              | [2]                                   | _             |
| DRP-104 +<br>Anti-PD-1    | 0.3 mg/kg<br>DRP-104 +<br>100 μg<br>Anti-PD-1  | Significantl<br>y improved<br>vs.<br>monothera<br>py | Not<br>Reported                            | Not<br>Reported              | [2]                                   |               |
| CT26<br>(Colon<br>Cancer) | Vehicle                                        | -                                                    | -                                          | Not<br>Reported              | 0/8                                   | [1]           |
| Anti-PD-1                 | 10 mg/kg,<br>i.p., q4d x<br>8                  | Minimal                                              | Not<br>Reported                            | Not<br>Reported              | [1]                                   |               |
| DRP-104                   | 0.5 mg/kg,<br>s.c., q.d. 5<br>days on/2<br>off | Significant                                          | Not<br>Reported                            | 3/8                          | [1]                                   | -             |



| DRP-104                          | 1.4 mg/kg,<br>s.c., q.d. 5<br>days on/2<br>off  | Significant                        | Not<br>Reported               | 5/8             | [1]             | _   |
|----------------------------------|-------------------------------------------------|------------------------------------|-------------------------------|-----------------|-----------------|-----|
| DRP-104 +<br>Anti-PD-1           | 0.5 mg/kg<br>DRP-104 +<br>10 mg/kg<br>Anti-PD-1 | Enhanced<br>vs.<br>monothera<br>py | Significantl<br>y<br>enhanced | Not<br>Reported | [1]             | _   |
| DRP-104 +<br>Anti-PD-1           | 1.4 mg/kg<br>DRP-104 +<br>10 mg/kg<br>Anti-PD-1 | Enhanced<br>vs.<br>monothera<br>py | Significantl<br>y<br>enhanced | Not<br>Reported | [1]             |     |
| LUSC<br>GEMM<br>(Lung<br>Cancer) | Vehicle                                         | -                                  | -                             | Not<br>Reported | Not<br>Reported | [3] |
| DRP-104                          | 1 mg/kg,<br>s.c., q.d. 5<br>days on/2<br>off    | Significant                        | Not<br>Reported               | Not<br>Reported | [3]             |     |
| Anti-PD-1                        | 10 mg/kg,<br>i.p., q4d                          | Not<br>Responsiv<br>e              | Not<br>Reported               | Not<br>Reported | [3]             | _   |
| DRP-104 +<br>Anti-PD-1           | 1 mg/kg<br>DRP-104 +<br>10 mg/kg<br>Anti-PD-1   | Synergistic                        | Not<br>Reported               | Not<br>Reported | [3]             | _   |

Table 2: Immunomodulatory Effects of DRP-104 in the Tumor Microenvironment



| Tumor<br>Model                                        | Treatment                       | Immune<br>Cell<br>Population                    | Change    | Method of<br>Analysis       | Reference |
|-------------------------------------------------------|---------------------------------|-------------------------------------------------|-----------|-----------------------------|-----------|
| MC38                                                  | DRP-104                         | Tumor-<br>Infiltrating<br>Leukocytes<br>(CD45+) | Increased | Flow<br>Cytometry           | [1]       |
| CD3+ T Cells                                          | Increased                       | Flow<br>Cytometry                               | [1]       |                             |           |
| CD4+ T Cells                                          | Increased                       | Flow<br>Cytometry                               | [1]       | _                           |           |
| CD8+ T Cells                                          | Increased                       | Flow<br>Cytometry                               | [1]       | _                           |           |
| Proliferating<br>(Ki67+) CD8+<br>T Cells              | Increased                       | Flow<br>Cytometry                               | [1]       | _                           |           |
| Tumor-<br>Associated<br>Macrophages<br>(TAMs)         | Polarized to<br>M1<br>phenotype | Flow<br>Cytometry                               | [1]       | _                           |           |
| Myeloid-<br>Derived<br>Suppressor<br>Cells<br>(MDSCs) | Decreased                       | Flow<br>Cytometry                               | [1]       |                             |           |
| Keap1<br>Mutant Lung<br>Cancer                        | DRP-104                         | T Cell<br>Infiltration                          | Increased | Immunohisto chemistry (CD3) | [5]       |
| Exhausted<br>CD4 & CD8 T<br>Cells                     | Decreased                       | Multimodal<br>Single-Cell<br>Sequencing         | [5]       | _                           |           |





Regulatory T
Cells (Tregs)

Multimodal
Single-Cell
Sequencing

# **Signaling Pathways and Experimental Workflows**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 3. dracenpharma.com [dracenpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining DRP-104 with Immune Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375025#combining-drp-104-with-immune-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com